REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[CH2:14][CH:13]([CH3:15])[CH2:12][O:11][CH2:10][CH2:9]2)=CC=1.[Cl:18]C(OC(Cl)C)=O.CO>ClCCCl>[ClH:18].[CH3:15][CH:13]1[CH2:12][O:11][CH2:10][CH2:9][NH:8][CH2:14]1 |f:4.5|
|
Name
|
4-(4-methoxy-benzyl)-6-methyl-[1,4]oxazepane
|
Quantity
|
3.24 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2CCOCC(C2)C)C=C1
|
Name
|
|
Quantity
|
4.93 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)Cl
|
Name
|
|
Quantity
|
23 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 7 hours
|
Duration
|
7 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
This crude product was washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CC1CNCCOC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.73 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |